Sasanquasaponin

Description

Properties

IUPAC Name |

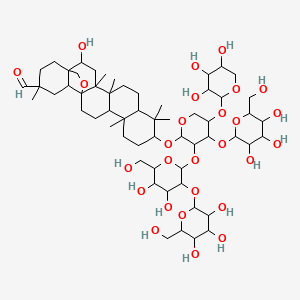

10-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H94O27/c1-52(2)29-7-11-55(5)30(8-12-58-31-15-53(3,22-62)13-14-57(31,23-77-58)32(64)16-56(55,58)6)54(29,4)10-9-33(52)82-50-46(85-51-45(40(71)37(68)27(19-61)80-51)84-49-43(74)39(70)36(67)26(18-60)79-49)44(83-48-42(73)38(69)35(66)25(17-59)78-48)28(21-76-50)81-47-41(72)34(65)24(63)20-75-47/h22,24-51,59-61,63-74H,7-21,23H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEBCGDGGATMSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(CO5)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CCC91C3(CC(C2(C9CC(CC2)(C)C=O)CO1)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H94O27 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1223.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Saponins | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17192 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

8047-15-2 | |

| Record name | Saponins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Sasanquasaponin (SQS) – Molecular Characterization and Pharmacological Applications

[1][2]

Part 1: Executive Summary

Sasanquasaponin (SQS) is a bioactive triterpenoid saponin primarily isolated from the seeds of Camellia oleifera Abel and Camellia sasanqua. Historically utilized in traditional medicine for its anti-inflammatory and analgesic properties, SQS has emerged as a high-value target in modern drug discovery due to its potent modulation of the NF-κB and MAPK signaling pathways.

This guide provides a rigorous technical analysis of SQS, moving beyond generic descriptions to define its specific molecular identity, validated isolation protocols, and mechanistic pharmacodynamics.[1] It is designed to serve as a foundational reference for integrating SQS into therapeutic development pipelines.[2]

Part 2: Chemical Profile and Molecular Identity

Confusion often exists in the literature regarding "this compound" due to its presence as a complex mixture in crude extracts. However, the primary bioactive constituent has been structurally elucidated.[1]

Molecular Specifications

| Property | Specification |

| Primary Isomer | This compound (SQS) (Major constituent of C. oleifera) |

| Molecular Formula | C₅₈H₉₂O₂₆ |

| Molecular Weight | 1205.34 g/mol (Calculated); 1204.0352 Da (High-Res MS) |

| CAS Registry Number | Variable based on isomer (e.g., 1223.3 g/mol for this compound I variants) |

| IUPAC Name | 22-O-angeloylcamelliagenin C 3-O-[β-D-glucopyranosyl(1→2)][β-D-glucopyranosyl(1→2)-α-L-arabinopyranosyl(1→3)]-β-D-glucopyranosiduronic acid |

| Aglycone Core | Camelliagenin C (Oleanane-type triterpene) |

| Key Substituents | 22-O-Angeloyl group (Critical for bioactivity) |

Structural Heterogeneity

Researchers must note that "this compound" often refers to a mixture.[2] High-resolution analysis identifies specific congeners such as This compound I (C₆₀H₉₆O₂₆, MW 1233.4 Da), which contains an additional ethyl group or variation in the sugar chain.[1] The C₅₈H₉₂O₂₆ form is the predominant bioactive cited in anti-inflammatory studies [1, 2].

Part 3: Isolation and Purification Protocol

The following protocol is a self-validating workflow designed to isolate high-purity SQS from Camellia seeds. It prioritizes the removal of lipids and non-saponin glycosides which frequently interfere with downstream bioassays.

Reagents and Materials

-

Raw Material: Camellia oleifera seed cake (residue after oil extraction).[2][1][3]

-

Solvents: Petroleum ether (60–90°C), Ethanol (70%), Methanol (HPLC grade).[2][1]

-

Equipment: Soxhlet extractor, Rotary evaporator, Preparative HPLC.

Step-by-Step Methodology

-

Defatting (Critical Step):

-

Extraction:

-

Extract the defatted residue with 70% Ethanol (1:10 w/v) under reflux for 3 hours (x3 cycles).

-

Combine filtrates and concentrate under reduced pressure at 60°C to remove ethanol.

-

-

Purification via Macroporous Resin:

-

Load the aqueous concentrate onto a pre-conditioned AB-8 resin column.[2][1]

-

Wash 1: Elute with distilled water (3 BV - Bed Volumes) to remove sugars and proteins.[2][1]

-

Wash 2: Elute with 10-20% Ethanol to remove inorganic salts and low-polarity impurities.[2][1]

-

Elution: Elute with 70% Ethanol . Collect this fraction. This contains the crude SQS.[2]

-

-

Final Polishing (Crystallization/HPLC):

-

Concentrate the 70% fraction.

-

Redissolve in minimal hot methanol and allow to crystallize at 4°C, OR purify via Preparative HPLC (C18 column, MeOH:Water gradient).

-

Workflow Visualization

Figure 1: Validated isolation workflow for this compound from Camellia seeds using macroporous resin chromatography.

Part 4: Analytical Characterization

To validate the identity of isolated SQS, the following spectral fingerprints must be confirmed.

Mass Spectrometry (ESI-MS)[1][2]

-

Ionization Mode: Negative Ion Mode (ESI-) is preferred due to the acidic glucuronic acid moiety.[1]

-

Diagnostic Ions:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (500 MHz, Pyridine-d₅):

-

Angeloyl Group: Distinct olefinic proton at δ ~6.0 ppm (q) and methyl groups at δ ~1.9 ppm.[2]

-

Anomeric Protons: Cluster of doublets between δ 4.8–6.5 ppm, indicating the presence of multiple sugar moieties (Glc, Ara, GlcA).[1]

-

Aglycone Methyls: Multiple singlets in the high field region (δ 0.8–1.5 ppm) characteristic of the oleanane skeleton.[2]

-

Part 5: Pharmacological Mechanisms

SQS exhibits a pleiotropic pharmacological profile, with the most definitive evidence supporting its role as an anti-inflammatory and cardioprotective agent.

Anti-Inflammatory Pathway (NF-κB/MAPK Inhibition)

SQS functions by intercepting upstream signaling in immune cells (e.g., Macrophages).[2][1]

-

Stimulus Blockade: SQS inhibits the activation of TLR4 by LPS.

-

Kinase Suppression: It prevents the phosphorylation of IKK and MAPK (p38, JNK, ERK).

-

Transcriptional Arrest: This prevents the degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing its nuclear translocation.

-

Outcome: Downregulation of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS, COX-2) [2].[2][1][3]

Apoptotic Induction in Cancer Cells

In Hepatocellular carcinoma (HepG2) models, SQS triggers the intrinsic mitochondrial apoptotic pathway:

-

Bax/Bcl-2 Ratio: SQS upregulates pro-apoptotic Bax and downregulates anti-apoptotic Bcl-2.[2][1]

-

Caspase Cascade: Activation of Caspase-9 and Caspase-3 leads to DNA fragmentation and cell death [3].[2][1]

Mechanistic Pathway Diagram[2]

Figure 2: Mechanism of Action. SQS exerts anti-inflammatory effects by blocking MAPK phosphorylation and NF-κB nuclear translocation.[2][1]

References

-

Effects of this compound on Ischemia and Reperfusion Injury in Mouse Hearts. Source: ResearchGate / Acta Pharmacologica Sinica.[2] URL:[Link]

-

This compound from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways. Source:[2][3] MDPI (International Journal of Molecular Sciences).[2][1] URL:[Link][2][1][4][5]

-

This compound from Camellia oleifera Abel.[2][6] induces apoptosis via Bcl-2, Bax and caspase-3 activation in HepG2 cells. Source:[2][1][7] PubMed / Molecular Medicine Reports.[2] URL:[Link][2][1]

-

PubChem Compound Summary for CID 49871628: this compound I. Source: National Center for Biotechnology Information (2025).[2][1] URL:[Link][2][1]

Sources

- 1. This compound I | C60H96O26 | CID 49871628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C58H94O27 | CID 22715020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The isolation of soyasaponins by fractional precipitation, solid phase extraction, and low pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory and analgesic activities of the hydrolyzed sasanquasaponins from the defatted seeds of Camellia oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound from Camellia oleifera Abel. induces apoptosis via Bcl-2, Bax and caspase-3 activation in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preliminary Studies on the Mechanism of Action of Sasanquasaponin

Introduction

Sasanquasaponin (SQS), a triterpenoid saponin extracted from the seeds of Camellia oleifera, has garnered significant interest within the scientific community for its diverse pharmacological activities. Preliminary research has demonstrated its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, intended for researchers, scientists, and drug development professionals. We will delve into the key signaling pathways modulated by SQS, the experimental methodologies used to elucidate these mechanisms, and the quantitative data supporting these findings. The causality behind experimental choices will be explained to provide a comprehensive understanding of the research process in this field.

Core Mechanisms of Action

The biological effects of this compound are multifaceted, stemming from its ability to interact with cellular membranes and modulate key intracellular signaling pathways. This guide will focus on three primary areas of this compound's activity: anti-inflammatory, anti-cancer, and neuroprotective effects.

Anti-inflammatory Mechanism of Action

Chronic inflammation is a key driver of numerous diseases. This compound has demonstrated significant anti-inflammatory properties by targeting critical inflammatory signaling pathways.

1.1. Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.

This compound exerts its anti-inflammatory effects by inhibiting this pathway. Studies have shown that SQS treatment leads to a dose-dependent reduction in the phosphorylation of IκBα and the p65 subunit of NF-κB in LPS-stimulated macrophages. This inhibition prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, iNOS, and COX-2.

Experimental Workflow: Investigating NF-κB Inhibition

Caption: this compound's inhibition of MAPK and NF-κB pathways.

Anti-cancer Mechanism of Action

This compound has demonstrated promising anti-cancer activities in various cancer cell lines, including breast, liver, and prostate cancer. Its mechanisms of action in this context are primarily centered around the induction of apoptosis and cell cycle arrest, and the inhibition of metastasis-related processes.

2.1. Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. This compound has been shown to induce apoptosis in cancer cells through the mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3, a key executioner of apoptosis.

2.2. Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer. This compound can arrest the cell cycle at the G1 phase, preventing cancer cells from progressing to the DNA synthesis (S) phase. This effect is mediated by the upregulation of the cell cycle inhibitor p21 and the downregulation of cyclin D1, a key protein for G1/S transition. Interestingly, this induction of cell cycle arrest and apoptosis appears to be independent of p53 in some cancer cell lines.

2.3. Inhibition of EMT and Metastasis

The epithelial-to-mesenchymal transition (EMT) is a process by which cancer cells gain migratory and invasive properties, leading to metastasis. This compound has been found to inhibit EMT in prostate cancer cells. This is achieved through the downregulation of the PI3K/Akt/mTOR and Smad signaling pathways, which are known to be key drivers of EMT.

| Cell Line | This compound Concentration | Effect | Reference |

| MCF-7 (Breast Cancer) | Not Specified | G1 phase cell cycle arrest, apoptosis | |

| HepG2 (Liver Cancer) | Not Specified | Time and dose-dependent apoptosis | |

| 22Rv1 & PC-3 (Prostate Cancer) | IC50: 1.82-4.76 µM | Inhibition of viability, adhesion, migration, and invasion |

Table 1: Anti-cancer effects of this compound on various cell lines.

Neuroprotective Mechanism of Action

Preliminary studies suggest that this compound possesses neuroprotective properties, primarily through its anti-inflammatory and antioxidant effects in the central nervous system. In a mouse model of neurodegeneration induced by kainic acid, this compound was shown to reduce the levels of the pro-inflammatory cytokines TNF-α and IL-1β in the brain. This anti-neuroinflammatory action is believed to protect neurons from degeneration.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments used to investigate the mechanisms of action of this compound.

Protocol 1: Western Blot Analysis of NF-κB and MAPK Signaling

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound (SQS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-β-actin

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of SQS (e.g., 10, 20, 30 µg/mL) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells with RIPA buffer and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Normalize the levels of phosphorylated proteins to the total protein levels. β-actin is used as a loading control.

-

Protocol 2: Apoptosis Assay using Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

-

Cancer cell line of interest (e.g., HepG2)

-

This compound (SQS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and treat with various concentrations of SQS for a specified time (e.g., 24 hours).

-

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash the cells with ice-cold PBS.

-

-

Staining:

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are early apoptotic.

-

Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

-

Annexin V-negative, PI-negative cells are live.

-

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

This compound (SQS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Treat cells with SQS for a specific duration.

-

-

Cell Fixation:

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the DNA content of the cells using a flow cytometer.

-

The software will generate a histogram representing the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion and Future Directions

The preliminary studies on the mechanism of action of this compound reveal a compound with significant therapeutic potential, acting on multiple key signaling pathways involved in inflammation, cancer, and neurodegeneration. Its ability to modulate the NF-κB and MAPK pathways underscores its potent anti-inflammatory effects. In the context of cancer, this compound's capacity to induce apoptosis and cell cycle arrest, as well as inhibit metastasis-related pathways, makes it a promising candidate for further investigation. Furthermore, its neuroprotective effects through the suppression of neuroinflammation open avenues for its potential application in neurodegenerative diseases.

Future research should focus on identifying the direct molecular targets of this compound to gain a more precise understanding of its mechanism of action. Investigating potential synergistic effects with existing chemotherapeutic agents could also be a fruitful area of research. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic efficacy and safety profile of this compound for its potential translation into clinical practice.

References

- Chen, J., Li, Y., & Liu, X. (2013). This compound from Camellia oleifera Abel. induces cell cycle arrest and apoptosis in human breast cancer MCF-7 cells. Fitoterapia, 84, 123-131.

- Li, Y. Y., Xiao, L., Qiu, L. Y., Yan, Y. F., Wang, H., Duan, G. L., & Chen, H. P. (2017). This compound promotes cellular chloride efflux and elicits cardioprotection via the PKCε pathway. Molecular Medicine Reports, 15(5), 2911-2918.

- Wang, Y., et al. (2022). This compound inhibited epithelial to mesenchymal transition in prostate cancer by regulating the PI3K/Akt/mTOR and Smad pathways. Pharmaceutical Biology, 60(1), 1935-1945.

- Chen, Y., et al. (2023). Saikosaponin-b2 Inhibits Primary Liver Cancer by Regulating the STK4/IRAK1/NF-κB Pathway. International Journal of Molecular Sciences, 24(21), 15552.

- Li, Y. Y., Xiao, L., Qiu, L. Y., Yan, Y. F., Wang, H., Duan, G. L., & Chen, H. P. (2017).

- Zhang, X., et al. (2024). This compound from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways. International Journal of Molecular Sciences, 25(4), 2149.

- Wang, Y., et al. (2019). This compound ΙΙΙ from Schima crenata Korth induces autophagy through Akt/mTOR/p70S6K pathway and promotes apoptosis in human melanoma A375 cells. Phytomedicine, 59, 152778.

-

Zhang, X., et al. (2024). This compound from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways. MDPI. [Link]

- Zhang, X., et al. (2014). Nanoencapsulation of the this compound from Camellia oleifera, its photo responsiveness and neuroprotective effects. International journal of nanomedicine, 9, 4347.

-

Saponins in Cancer Treatment: Current Progress and Future Prospects. (2022). MDPI. [Link]

-

Zhang, X., et al. (2024). This compound from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways. National Institutes of Health. [Link]

- Chen, J., Li, Y., & Liu, X. (2013). This compound from Camellia oleifera Abel. induces apoptosis via Bcl-2, Bax and caspase-3 activation in HepG2 cells. Molecular medicine reports, 7(4), 1323-1328.

-

Dynamics of Cell Membrane Permeabilization by Saponins Using Terahertz Attenuated Total Reflection. (2017). National Institutes of Health. [Link]

-

Cell Viability Assay on Saponin-treated A431 Cells. (2018). Protocols.io. [Link]

- Hong, S. W., et al. (2013).

-

This compound from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways. (2024). ResearchGate. [Link]

-

Wang, Y., et al. (2022). This compound inhibited epithelial to mesenchymal transition in prostate cancer by regulating the PI3K/Akt/mTOR and Smad pathways. Taylor & Francis Online. [Link]

-

Hong, S. W., et al. (2013). Soyasaponin I Improved Neuroprotection and Regeneration in Memory Deficient Model Rats. Semantic Scholar. [Link]

-

Intracellular Staining Flow Cytometry Protocol using Saponin. (n.d.). Bio-Rad. [Link]

-

Saponins as potential novel NLRP3 inflammasome inhibitors for inflammatory disorders. (2024). PubMed. [Link]

-

Antitumor Effect of Saikosaponin A on Human Neuroblastoma Cells. (2021). National Institutes of Health. [Link]

-

Saikosaponin A and D Inhibit Adipogenesis via the AMPK and MAPK Signaling Pathways in 3T3-L1 Adipocytes. (2021). MDPI. [Link]

- Permeabilization using Saponin without hypotonic conditions. Comparison of bright field and fluorescence images of Calcein AM (green: live cells) and ethidium homodimer-1 (red: cells with damaged cell membrane) co-stained H9C2 cells treated with ((A), (B)) 0 μg ml⁻¹ Saponin, cells only (negative control), ((C), (D)) 125 μg ml⁻¹ Saponin without hypotonic buffer, ((E), (F)) 1 mg ml⁻¹ Saponin without hypotonic buffer (positive control) respectively

natural abundance and yield of Sasanquasaponin from tea seeds

Topic: Natural Abundance and Yield of Sasanquasaponin from Tea Seeds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Natural Abundance, Extraction Methodologies, and Yield Optimization[1]

Executive Summary

This compound (SQS) represents a bioactive class of oleanane-type pentacyclic triterpenoid saponins derived primarily from the seeds of Camellia oleifera (Oil Tea) and Camellia sasanqua. Unlike the well-characterized catechins of Camellia sinensis leaves, SQS is concentrated in the seed pomace—a byproduct of tea oil production.

For drug development professionals, SQS is a high-value target due to its demonstrated efficacy in suppressing NF-κB/MAPK inflammatory pathways, neuroprotection via blood-brain barrier modulation, and anti-tumor activity (MCF-7, HepG2).[1] However, its commercial viability is constrained by the distinction between crude saponin yield (high abundance) and specific isomer isolation (low yield). This guide provides a technical roadmap for bridging that gap.

Botanical Source and Chemical Identity[2][3][4][5]

2.1 Botanical Localization[1]

-

Primary Source: Camellia oleifera Abel.[2][3][4][5][6] (seeds/pomace).[7][2][5][8][9]

-

Secondary Source: Camellia sasanqua Thunb.[2][5] (flower buds/seeds).[7][2][5][6][8][10][11]

-

Localization: Concentrated in the cotyledons and seed coat. The defatted seed cake (pomace) remaining after oil extraction is the industrial starting material.

2.2 Chemical Structure

Sasanquasaponins are acylated oleanane-type triterpene oligoglycosides.[1][2] The core aglycone is typically Camelliagenin or Theasapogenol .

-

Key Isomer (SQS): 22-O-angeloylcamelliagenin C-3-O-[

-D-glucopyranosyl(1 -

Molecular Weight: ~1204–1233 Da (depending on acylation and glycosylation).

-

Structural Complexity: High polarity due to the glucuronic acid moiety, making separation from polysaccharides challenging.

Natural Abundance and Yield Data

The following data consolidates industrial extraction metrics vs. high-purity isolation for pharmaceutical applications.

Table 1: Comparative Abundance and Yield Metrics

| Metric | Source Material | Concentration / Yield | Notes |

| Crude Saponin Content | C. oleifera Seed Cake | 13.1% – 21.1% (w/w) | High abundance makes the pomace a viable industrial feedstock.[1][12] |

| Crude Extraction Yield | Defatted Seed Powder | 20.9% – 25.2% | Achievable via Methanol reflux or Deep Eutectic Solvents (DES). |

| Purified Fraction Yield | Crude Extract | ~36% – 83% | Purity depends heavily on the purification method (Resin vs. ATPE). |

| Specific Isomer Yield | C. oleifera Seeds | ~0.0001% – 0.01% | Example: 12.9 mg of pure Oleiferasaponin A2 isolated from 10 kg of seeds. |

Critical Insight: While the total saponin fraction is abundant (~20%), isolating a single pharmaceutical-grade isomer (e.g., this compound I) requires extensive fractionation, resulting in yields <0.01%.[1] Drug development workflows must prioritize standardized fractions over single isomers for initial scalability unless total synthesis is viable.

Extraction and Isolation Methodologies

To maximize yield and purity, a self-validating workflow using Deep Eutectic Solvents (DES) followed by Macroporous Resin purification is recommended over traditional methanol reflux.[1]

4.1 Protocol: DES-Ultrasound Assisted Extraction (DES-UAE)[1]

-

Rationale: DES (Choline chloride:Ethylene glycol) disrupts cell walls more effectively than EtOH, preserving thermolabile glycosidic bonds.[1]

-

Step 1: Pre-treatment: Dry C. oleifera seed pomace at 60°C for 48h. Grind to pass a 60-mesh sieve.[1] Defat with petroleum ether if oil content >2%.

-

Step 2: Solvent Preparation: Mix Choline Chloride and Ethylene Glycol (molar ratio 1:3) with 30% water (v/v).[8]

-

Step 3: Extraction:

-

Solid-Liquid Ratio: 1:35 (g/mL).[1]

-

Ultrasound Power: 200–400 W.

-

Time/Temp: 20 min at Room Temperature.

-

-

Step 4: Recovery: Centrifuge at 5000 rpm. Precipitate saponins from the supernatant using 90% ethanol at 75°C (3x) to remove polysaccharides.

4.2 Protocol: Purification via D101 Macroporous Resin[10]

-

Rationale: SQS is amphiphilic. D101 resin selectively adsorbs the triterpene core while allowing polar impurities (sugars) to pass.

-

Loading: Load aqueous crude extract onto D101 column (flow rate 1-2 BV/h).

-

Wash: Elute with Deionized Water (removes sugars/proteins).

-

Elution: Elute with 60% Ethanol followed by 80% Ethanol .

-

Note: The 60-80% fraction contains the highest concentration of bioactive Sasanquasaponins.

-

-

Drying: Rotary evaporate and lyophilize to obtain SQS powder (Purity >80%).

4.3 Visualization: Extraction Workflow

Caption: Optimized DES-UAE and D101 Resin purification workflow for high-yield this compound recovery.

Analytical Characterization

Quantification of this compound is challenging due to the lack of a strong chromophore (weak UV absorption).[13]

5.1 Recommended Method: HPLC-ELSD or LC-MS/MS[1]

-

Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is superior to UV at 280nm for sensitivity.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 × 250 mm, 5 µm).[1]

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

Gradient: 0-5 min (10% B), 5-30 min (10-60% B).[1]

-

-

Standardization: Use Oleiferasaponin A1 or Theasaponin E1 as reference standards if pure SQS is unavailable.

Pharmacological Mechanism (Signaling Pathways)[1]

This compound exerts its therapeutic effects (anti-inflammatory/neuroprotective) primarily by inhibiting the NF-κB signaling cascade.

Caption: Mechanism of Action: SQS inhibits NF-κB and MAPK phosphorylation, reducing cytokine storm.[1]

References

-

This compound from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways. International Journal of Molecular Sciences. Link[1]

-

The Extraction Using Deep Eutectic Solvents and Evaluation of Tea Saponin. Molecules. Link

-

Nanoencapsulation of the this compound from Camellia oleifera, its photo responsiveness and neuroprotective effects. International Journal of Nanomedicine.[14] Link

-

Qualitative and Quantitative Analysis of Triterpene Saponins from Tea Seed Pomace (Camellia oleifera Abel). Molecules. Link[1]

-

Oleiferasaponin A2, a Novel Saponin from Camellia oleifera Abel.[2] Seeds, Inhibits Lipid Accumulation. Molecules.[2][8] Link[1]

-

Quantitative Analysis of Camellia oleifera Seed Saponins and Aqueous Two-Phase Extraction and Separation. Molecules. Link[1]

Sources

- 1. This compound I | C60H96O26 | CID 49871628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. This compound from Camellia oleifera Abel. induces apoptosis via Bcl-2, Bax and caspase-3 activation in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A New Saponin from Tea Seed Pomace (Camellia oleifera Abel) and Its Protective Effect on PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. This compound from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of the Saponin Contents and Composition in Tea Seeds of Different Germplasms [tea-science.com]

- 12. Theasaponin E1 | C58H88O27 | CID 44566563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Extraction and isolation of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nanoencapsulation of the this compound from Camellia oleifera, its photo responsiveness and neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Sasanquasaponin (SQS): From Ethnobotanical Residue to Cardioprotective Therapeutic

Technical Whitepaper & Research Guide

Executive Summary

Sasanquasaponin (SQS) is a bioactive triterpenoid saponin class isolated primarily from the pomace (seed cake) of Camellia oleifera Abel and Camellia sasanqua. Historically discarded as agricultural waste or used merely as a natural surfactant in folk hygiene, SQS has emerged as a potent pharmacological agent.

This guide analyzes the transition of SQS from a traditional "anti-itching" folk remedy to a candidate for cardiovascular drug development. We focus on its unique mechanism of modulating intracellular chloride (

Ethnobotanical Origins & Phytochemistry

2.1 Traditional Context

In traditional Chinese medicine (TCM) and folk practices, the oil of Camellia oleifera is known as "Oriental Olive Oil," used for dietary cardiovascular prevention.[1] However, the defatted seed cake (pomace), which contains high concentrations of SQS, was traditionally applied topically.

-

Folk Indication: Antipruritic (anti-itch), analgesic for bruises, and detergent for inflammatory skin conditions.

-

Modern Translation: These effects are now understood as the topical manifestation of NF-κB pathway inhibition and cytokine suppression.

2.2 Chemical Identity

SQS belongs to the oleanane-type triterpenoid saponins. It is an amphiphilic molecule possessing a lipophilic aglycone (sapogenin) and hydrophilic sugar chains.

-

Key Structural Feature: The presence of specific acyl groups at the C-21 and C-22 positions contributes to its bioactivity and membrane permeability.

Core Therapeutic Mechanism: Cardioprotection

Primary Application: Ischemia-Reperfusion (I/R) Injury Management

Unlike general antioxidants, SQS exhibits a specific ion-channel modulating capability that protects cardiomyocytes during the critical reperfusion phase (restoration of blood flow).

3.1 The Chloride Channel Hypothesis

Research indicates that SQS prevents the fatal accumulation of intracellular chloride (

-

Pathology: Ischemia leads to ATP depletion

failure of ion pumps -

SQS Action: SQS delays the hypoxia-induced increase in

, stabilizing the resting membrane potential and preventing ventricular arrhythmias (VF/VPB).

3.2 The Bradykinin-NO Pathway

SQS acts as a pharmacological preconditioning agent.[2]

-

Trigger: SQS stimulates the release of endogenous Bradykinin.

-

Signaling: Bradykinin activates endothelial Nitric Oxide Synthase (eNOS).

-

Result: Increased Nitric Oxide (NO) production leads to vasodilation and mitochondrial protection via the opening of

channels.

Table 1: SQS Cardioprotective Metrics (Pre-clinical Data)

| Metric | Control (I/R Injury) | SQS Pre-treatment | Mechanism |

| Arrhythmia Incidence | High (VF/VT frequent) | Significantly Reduced (p<0.[3]05) | Stabilization of |

| Contractile Force | < 40% recovery | > 70% recovery | Preservation of mitochondrial ATP |

| ROS Generation | High (MDA spike) | Low (SOD/GSH-Px preserved) | Bradykinin-NO pathway activation |

| LDH Release | High (Cell death) | Reduced | Membrane integrity maintenance |

Secondary Mechanisms: Anti-Inflammatory & Oncology

4.1 Anti-Inflammatory (NF-κB/MAPK Inhibition)

Validating the traditional use for "swelling and pain," SQS has been proven to inhibit the NF-κB signaling cascade in LPS-induced macrophages (RAW 264.7).[1]

-

Outcome: Downregulation of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (iNOS, COX-2).[1][4][5][6]

4.2 Oncology (Breast Cancer - MCF-7)

SQS induces apoptosis via a p53-independent pathway, a critical finding for cancers with mutated p53.

-

Cell Cycle Arrest: Induces G1 phase arrest.[7]

-

Regulation: Upregulation of p21; Downregulation of Cyclin D1.[7]

Visualization of Signaling Pathways

The following diagram illustrates the dual-pathway mechanism of SQS in cardioprotection (Chloride homeostasis and NO signaling) and Anti-inflammation.

Caption: SQS pharmacological network showing dual-action cardioprotection via Chloride channel stabilization and Bradykinin-NO pathways, alongside NF-κB inhibition.

Experimental Protocol: Extraction & Purification

Objective: Isolate high-purity SQS from Camellia oleifera defatted seed cake for research use. Purity Target: >90% (HPLC).

Step 1: Pre-treatment [2]

-

Material: Dry Camellia oleifera seed cake (pomace).

-

Degreasing: If oil content is >1%, reflux with petroleum ether (60–90°C) for 4 hours. Discard solvent. Air dry residue.

Step 2: Extraction (Selectivity Focus)

Rationale: Saponins are polar; we use ethanol to solubilize them while leaving behind non-polar lipids and highly polar polysaccharides.

-

Solvent: 70% Ethanol (v/v).

-

Ratio: 1:10 (Solid:Liquid).

-

Condition: Reflux extraction at 80°C for 3 hours

3 cycles. -

Concentration: Combine filtrates and rotary evaporate to remove ethanol. Resuspend residue in distilled water.

Step 3: Purification (Macroporous Resin)

Rationale: D101 or AB-8 resins adsorb saponins via van der Waals forces, allowing separation from sugars (which don't stick) and pigments.

-

Column: Pack column with pre-treated D101 Macroporous Resin .

-

Loading: Load aqueous extract (flow rate 1-2 BV/h).

-

Wash (Impurity Removal): Elute with Distilled Water (3 BV) to remove sugars and proteins. Discard eluate.

-

Elution (Target Recovery): Elute with 70% Ethanol (4 BV). Collect this fraction.

-

Finishing: Rotary evaporate ethanol; Lyophilize (freeze-dry) the remaining aqueous phase to obtain crude SQS powder (yellowish-white).

Step 4: Analytical Validation (Self-Check)

-

HPLC System: C18 Column (250mm

4.6mm, 5µm). -

Mobile Phase: Methanol : 0.1% Phosphoric Acid (Gradient).

-

Detection: UV at 280nm (or ELSD for non-chromophoric sapogenins).

Extraction Workflow Visualization

Caption: Step-by-step purification workflow using D101 macroporous resin to isolate SQS from Camellia seed pomace.

References

-

Lai, Z. F., et al. (2004). "Effects of this compound on ischemia and reperfusion injury in mouse hearts." Japanese Journal of Pharmacology.

-

Chen, J., et al. (2008). "Cardioprotective Effect of this compound Preconditioning via bradykinin-NO Pathway in Isolated Rat Heart." Phytotherapy Research.

-

Ye, Y., et al. (2013).[8] "Anti-inflammatory and Analgesic Activities of the Hydrolyzed Sasanquasaponins From the Defatted Seeds of Camellia Oleifera." Archives of Pharmacal Research.[8]

-

Hu, W., et al. (2024). "this compound from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways."[1][4][5] International Journal of Molecular Sciences.

-

Chen, B., et al. (2013).[8] "this compound from Camellia oleifera Abel.[2][7][8][9][10] induces cell cycle arrest and apoptosis in human breast cancer MCF-7 cells."[7][9] Fitoterapia.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cardioprotective effect of this compound preconditioning via bradykinin-NO pathway in isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on ischemia and reperfusion injury in mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the… [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. This compound from Camellia oleifera Abel. induces cell cycle arrest and apoptosis in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and analgesic activities of the hydrolyzed sasanquasaponins from the defatted seeds of Camellia oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Applications of Chinese Camellia oleifera and its By-Products: A Review [frontiersin.org]

- 10. Nanoencapsulation of the this compound from Camellia oleifera, its photo responsiveness and neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthetic Pathway and Technical Characterization of Sasanquasaponin in Camellia Species

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Plant Biochemists, and Drug Development Professionals Primary Focus: Camellia oleifera (Oil Tea) and Camellia sasanqua[1]

Executive Summary

Sasanquasaponins (SQS) represent a specialized class of bioactive triterpenoid saponins predominantly found in the seeds of Camellia oleifera and Camellia sasanqua. Unlike generic plant saponins, Sasanquasaponins are distinguished by a specific acylated oleanane backbone , typically featuring angeloyl or tigloyl groups at the C-21 or C-22 positions.[1] These structural moieties are critical for their potent anti-inflammatory, neuroprotective, and surfactant properties.[1]

This guide delineates the biosynthetic architecture of Sasanquasaponin, moving from upstream precursor supply to the specific downstream modifications (oxidation, acylation, glycosylation).[2] It further provides a validated, self-consistent protocol for the extraction and isolation of these compounds, grounded in recent transcriptomic and metabolomic evidence.

Structural Basis & Pharmacological Significance[1][3]

To engineer or extract Sasanquasaponins effectively, one must first define the target chemical space. Sasanquasaponins are not a single entity but a cluster of closely related oligoglycosides.[1]

Chemical Definition[1][4]

-

Aglycone (Sapogenin): Polyhydroxy-oleanene derivatives, most notably Camelliagenin A, B, or C and Barringtogenol C .[1]

-

Key Feature (The "Sasanqua" Signature): Acylation at C-21 or C-22 with

-unsaturated acids (Angelic acid or Tiglic acid).[1][3] This acylation is the primary determinant of bioactivity and membrane permeation. -

Glycosylation: Occurs primarily at the C-3 position, involving glucuronic acid (GlcA) as the linker, often branched with galactose (Gal) or xylose (Xyl).[1]

Target Molecule Example (SQS): 22-O-angeloyl camelliagenin C 3-O-[β-D-glucopyranosyl (1→2)] [β-D-glucopyranosyl (1→2)-α-L-arabinopyranosyl (1→3)]-β-D-glucopyranosiduronic acid.[1][4]

Pharmacological Relevance

| Activity | Mechanism of Action |

| Anti-inflammatory | Inhibition of NF-κB and MAPK signaling pathways; suppression of NO, TNF-α, and IL-6.[1][4] |

| Neuroprotection | Reduction of oxidative stress; modulation of central nervous system targets (often requires specific nanocarrier delivery due to high MW).[1] |

| Surfactant | Amphiphilic structure allows for micelle formation (CMC ~0.5 g/L), utilized in permeation enhancement.[1] |

The Biosynthetic Architecture

The biosynthesis of this compound follows a modular assembly line. Transcriptomic analyses of Camellia oleifera seeds versus leaves have confirmed that the Mevalonate (MVA) pathway is the primary carbon supplier, rather than the plastidial MEP pathway.

Phase I: Precursor Assembly (Cytosol/ER)

The pathway initiates with the condensation of Acetyl-CoA to form Squalene.

-

Key Enzyme: Squalene Epoxidase (SE) oxidizes Squalene to 2,3-Oxidosqualene .[1]

Phase II: Scaffold Formation (The Commitment Step)[1]

-

Enzyme:

-Amyrin Synthase (bAS / OSC family).[1] -

Mechanism: bAS cyclizes 2,3-oxidosqualene into the pentacyclic

-Amyrin backbone.[1] This is the divergence point from sterol (cycloartenol) synthesis.[1]

Phase III: Scaffold Modification (The Specificity Phase)

This phase transforms generic

-

Oxidation (CYP450s): Cytochrome P450 monooxygenases (specifically CYP716 and CYP72 families) catalyze regio-specific hydroxylations at C-16, C-21, C-22, and C-28.[1]

-

Result: Conversion of

-Amyrin

-

-

Acylation (BAHD/SCPL): An acyltransferase transfers an angeloyl or tigloyl group (derived from branched-chain amino acid metabolism) to the C-22 hydroxyl.[1]

-

Significance: This step creates the hydrophobic "tail" essential for this compound's specific activity.

-

Phase IV: Glycosylation

-

Enzyme: UDP-glycosyltransferases (UGTs ).[1]

-

Mechanism: Stepwise addition of sugar moieties at C-3. The first sugar is typically Glucuronic acid (GlcA).[1]

Pathway Visualization[1]

Figure 1: The biosynthetic route of this compound.[1][2][5] Key regulatory nodes include the cyclization by bAS and the specific acylation at C-22, which distinguishes these compounds from generic triterpenoids.

Enzymatic Machinery & Regulation

Understanding the specific gene families is crucial for molecular breeding or synthetic biology applications.

-Amyrin Synthase (bAS)[1][8]

-

Role: The gatekeeper enzyme. In C. oleifera, bAS expression correlates directly with saponin accumulation during seed maturation.[1]

-

Regulation: Co-expressed with upstream MVA pathway genes (HMGS, HMGR).[1]

Cytochrome P450s (CYP716/CYP72)[1]

-

Function: These enzymes perform the "decorating" of the scaffold.

-

Specificity:

-

C-28 Oxidation: Likely mediated by CYP716A subfamily members (conserved across eudicots).[1]

-

C-16/C-21/C-22 Hydroxylation: Likely mediated by CYP72A subfamily members.[1] Transcriptomic data from Camellia seeds show high upregulation of specific CYP72 candidates during the rapid oil/saponin accumulation phase.

-

UDP-Glycosyltransferases (UGTs)[1]

-

Function: Attachment of the sugar chain at C-3.

-

Candidate Families: UGT73 and UGT74 families are often implicated in triterpenoid saponin biosynthesis. The first glycosylation (usually GlcA) renders the hydrophobic aglycone amphiphilic, preventing autotoxicity in the plant cell.

Experimental Protocol: Extraction & Purification

The following protocol is designed for high-purity isolation of Sasanquasaponins from Camellia oleifera seed cake (the byproduct of oil extraction). It utilizes an Ultrasonic-Assisted Enzymatic Extraction (UAEE) approach, which yields higher recovery than traditional Soxhlet methods.[1]

Materials

-

Source: Camellia oleifera seed cake (dried, ground to 80-mesh).

-

Solvents: Petroleum ether (60–90°C), Ethanol (90%), n-Butanol.[1]

-

Equipment: Ultrasonic cleaner (controlled temp), Centrifuge, HPLC-UV/MS.

Step-by-Step Workflow

-

Defatting (Critical Pre-treatment):

-

Enzymatic Digestion:

-

Ultrasonic Extraction:

-

Ethanol Precipitation:

-

Purification (Liquid-Liquid Partition):

Analytical Validation (HPLC Conditions)

-

Column: C18 Reverse Phase (e.g., Agilent Eclipse Plus, 250mm x 4.6mm).[1]

-

Mobile Phase: Acetonitrile : 0.05% Phosphoric Acid (Gradient elution).[1][6]

-

Detection: UV at 215 nm (characteristic absorption of the double bond in the oleanane skeleton and angeloyl group).

Workflow Visualization

Figure 2: Optimized Ultrasonic-Assisted Enzymatic Extraction (UAEE) workflow for this compound isolation.[1]

Quantitative Data Summary

The following table summarizes the expected yield and properties based on optimized extraction parameters (Data aggregated from recent process optimization studies).

| Parameter | Optimized Condition | Expected Result |

| Enzyme Conc. | 0.67% (Cellulase) | Enhanced cell wall disruption |

| Temp/Time | 58°C / ~1.9 hours | Max solubility without degradation |

| Solvent Ratio | 17 mL/g (Liquid:Solid) | Optimal mass transfer driving force |

| Yield | ~70 mg/g (from cake) | High recovery efficiency |

| Purity | >85% (post n-BuOH) | Suitable for bioassays |

| CMC | 0.5 g/L (at 30°C) | Critical Micelle Concentration |

References

-

Ye, Y., et al. (2014). Nanoencapsulation of the this compound from Camellia oleifera, its photo responsiveness and neuroprotective effects.[9] International Journal of Nanomedicine.[1][10] Link

-

Hu, W., et al. (2022). Whole-Genome Identification and Analysis of Multiple Gene Families Reveal Candidate Genes for Theasaponin Biosynthesis in Camellia oleifera.[1] Frontiers in Plant Science.[1] Link

-

Wang, Y., et al. (2025). Optimized Extraction of Saponins from Camellia Oleifera Using Ultrasonic-Assisted Enzymes and Their Surface Performance Evaluation.[1] Processes.[1][2][6][5][7][8][9][11][12][13][14] Link[1]

-

Li, D., et al. (2024). this compound from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways.[4] Molecules.[1][2][6][5][7][8][9][10][11][12][14] Link

-

Fan, J., et al. (2015). Transcriptomic and phytochemical analysis of the biosynthesis of characteristic constituents in tea (Camellia sinensis) compared with oil tea (Camellia oleifera).[1] BMC Plant Biology.[1] Link

Sources

- 1. camellia saponin C1 | C58H92O26 | CID 44202124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolic and functional diversity of saponins, biosynthetic intermediates and semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Saponin Synthesis and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Enzymatic synthesis of fatty acid ethyl esters by utilizing camellia oil soapstocks and diethyl carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimized Extraction of Saponins from Camelia Oleifera Using Ultrasonic-Assisted Enzymes and Their Surface Performance Evaluation [mdpi.com]

- 9. Nanoencapsulation of the this compound from Camellia oleifera, its photo responsiveness and neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Transcriptomic and phytochemical analysis of the biosynthesis of characteristic constituents in tea (Camellia sinensis) compared with oil tea (Camellia oleifera) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Comparative Transcriptome and Phytochemical Analysis Provides Insight into Triterpene Saponin Biosynthesis in Seeds and Flowers of the Tea Plant (Camellia sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Elucidation of Sasanquasaponins (NMR, MS, IR)

Executive Summary

Sasanquasaponins are a class of bioactive oleanane-type triterpenoid saponins isolated primarily from the seeds of Camellia oleifera Abel and Camellia sasanqua.[1][2][3] Structurally, they consist of a triterpene aglycone (sapogenin), a hydrophilic oligosaccharide chain (glycone), and often specific organic acid substituents (e.g., angelic or tiglic acid).

This guide provides a rigorous technical framework for the structural characterization of Sasanquasaponins. It moves beyond basic spectral listing to explain the causality of spectral features, ensuring researchers can differentiate between structural isomers and validate their findings using a self-consistent multi-modal approach.

Part 1: Structural Framework & Sample Preparation

Before spectroscopic analysis, it is critical to understand the target architecture. Sasanquasaponins are typically bidesmosidic or monodesmosidic triterpenes.

-

Aglycone Core: Usually Camelliagenin or a derivative (Olean-12-ene skeleton).

-

Glycosylation Sites: Typically at C-3 (ether linkage) and possibly C-28 (ester linkage).

-

Acylation: High probability of esterification with organic acids (angeloyl, tigloyl, acetyl) at C-21 or C-22.

Solvent Selection Strategy

For NMR analysis of Sasanquasaponins, Pyridine-d5 (

-

Solubility: Saponins are amphiphilic; the bulky triterpene core and polar sugar chains often lead to aggregation in

. -

Resolution: Pyridine-d5 reduces the overlap of hydroxyl protons (OH) and shifts them downfield, preventing them from obscuring the critical sugar methine protons in the 3.0–5.0 ppm region.

Part 2: Mass Spectrometry (Molecular Profiling)

Mass Spectrometry (MS) is the first line of defense for determining molecular weight (MW) and sequencing the sugar chain.

Ionization & Detection

-

Technique: Electrospray Ionization (ESI) linked to Q-TOF or Orbitrap.

-

Polarity:

-

Negative Mode (

): Preferred. Sasanquasaponins often contain glucuronic acid (uronic acid), which ionizes efficiently in negative mode. -

Positive Mode (

): Useful for confirming MW but often produces complex adducts.

-

Fragmentation Logic (MS/MS)

Fragmentation in saponins follows a predictable pathway of glycosidic bond cleavage. The energy required to break the glycosidic bond is lower than that for the aglycone skeleton.

-

Step 1: Decarboxylation: If uronic acid is present, a loss of 44 Da (

) may occur. -

Step 2: Deglycosylation: Sequential loss of sugar moieties from the terminal end.

-

Pentose (Ara/Xyl):

-

Deoxyhexose (Rha):

-

Hexose (Glc/Gal):

-

Uronic Acid (GlcA):

-

-

Step 3: Aglycone Identification: The final stable ion represents the aglycone core (e.g.,

400–500 range).

Visualization: MS Fragmentation Pathway

Caption: Sequential fragmentation logic for Sasanquasaponin ESI-MS/MS analysis.

Part 3: Infrared Spectroscopy (Functional Fingerprinting)

IR provides a rapid confirmation of functional groups.[4] For Sasanquasaponins, specific bands confirm the presence of the unique acyl groups often found in Camellia species.

| Functional Group | Wavenumber ( | Diagnostic Significance |

| O-H Stretch | 3300–3450 (Broad) | Intense band due to multiple sugar hydroxyls. |

| C-H Stretch | 2900–2950 | Strong aliphatic signal from the triterpene backbone. |

| Ester C=O | 1700–1740 | Critical: Indicates acylation (angeloyl/tigloyl) or C-28 ester linkage. |

| Carboxylate | 1600–1650 | Asymmetric stretch if Glucuronic acid is in salt form ( |

| C=C Stretch | 1630–1640 | Weak signal from the Olean-12-ene double bond. |

| C-O-C | 1000–1100 | Strong, complex bands from glycosidic linkages. |

Part 4: NMR Spectroscopy (The Structural Blueprint)

This is the definitive method for stereochemical assignment.

1H NMR (Proton) Features (in Pyridine-d5)

-

Methyl Region (0.7 – 1.5 ppm): Sasanquasaponins typically show 7–8 tertiary methyl singlets from the aglycone.

-

Olefinic Proton (5.2 – 5.5 ppm): A characteristic triplet-like signal corresponding to H-12 of the oleanane skeleton.

-

Anomeric Protons (4.3 – 6.5 ppm):

-

-linkage:

-

-linkage (e.g., Rhamnose):

-

-linkage:

-

Acyl Groups (Angeloyl/Tigloyl): Look for olefinic protons of the acid side chain around 6.0–6.2 ppm and methyls appearing as doublets/singlets downfield (1.8–2.0 ppm).

13C NMR Features

-

Carbonyls (170–180 ppm): C-28 carboxylic acid (or ester) and C-6' of glucuronic acid.

-

Olefinic Carbons:

-

C-12: ~122 ppm

-

C-13: ~144 ppm (Quaternary carbon, shift confirms oleanane type).

-

-

Anomeric Carbons: 100–106 ppm.

-

Glycosylation Shift: Glycosylation at C-3 causes a downfield shift of C-3 (~89 ppm) compared to the free aglycone (~78 ppm).

2D NMR Correlations (The Connectivity Map)

To solve the structure, you must run the following sequence:

-

HSQC: Correlates proton to its attached carbon (identifies sugar methines vs aglycone methylenes).

-

HMBC: Long-range coupling (2-3 bonds). Crucial for:

-

Linking Anomeric H-1 to Aglycone C-3 (Sequence initiation).

-

Linking Sugar A H-1 to Sugar B C-x (Sequence propagation).

-

Linking Acyl protons to Aglycone skeleton (Positioning the angeloyl group).

-

-

NOESY/ROESY: Determines stereochemistry (

vs

Visualization: NMR Logic Flow

Caption: Step-by-step NMR workflow for determining glycosidic linkage and sequence.

Part 5: Integrated Experimental Protocol

Step 1: Extraction & Purification[5]

-

Extraction: Defatted Camellia oleifera seed meal is extracted with 70% Methanol.

-

Enrichment: Pass through a macroporous resin (e.g., D101). Elute sugars with water, elute saponins with 70-80% Ethanol.

-

Purification: Semi-preparative HPLC (C18 column) using Acetonitrile/Water gradients. Monitor at 210 nm.

Step 2: Spectroscopic Data Acquisition

-

Mass Spec: Dissolve 0.1 mg in MeOH. Inject into ESI-Q-TOF. Run negative mode MS1 and MS/MS (Collision Energy 20-40 eV).

-

NMR: Dissolve 5-10 mg of purified saponin in 0.6 mL Pyridine-d5 .

-

Calibrate to solvent peaks:

8.74, 7.58, 7.22; -

Acquire 1H (64 scans), 13C (10k+ scans), HSQC, HMBC.

-

Step 3: Data Synthesis

Combine data to validate the structure. If MS shows loss of 132 Da, and NMR shows a doublet at 5.0 ppm with correlations to a carbon at 105 ppm, you have confirmed a pentose (likely xylose/arabinose) unit.

References

-

Di, L., et al. (2024). "this compound from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways." MDPI Molecules. Available at: [Link]

-

Savarino, P., et al. (2021).[5] "Mass spectrometry analysis of saponins." Mass Spectrometry Reviews. Available at: [Link]

-

Wei, X., et al. (2014). "Nanoencapsulation of the this compound from Camellia oleifera, its photo responsiveness and neuroprotective effects."[6] International Journal of Nanomedicine. Available at: [Link]

-

Cambridge Isotope Laboratories. "NMR Solvent Data Chart (Pyridine-d5)." Available at: [Link]

Sources

- 1. academicjournals.org [academicjournals.org]

- 2. osti.gov [osti.gov]

- 3. Nanoencapsulation of the this compound from Camellia oleifera, its photo responsiveness and neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lehigh.edu [lehigh.edu]

- 5. researchgate.net [researchgate.net]

- 6. Nanoencapsulation of the this compound from Camellia oleifera, its photo responsiveness and neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: A Strategic Approach to Natural Product Safety Assessment

An In-Depth Technical Guide to the Initial Toxicity Screening of Sasanquasaponin

This compound (SQS), a triterpenoid saponin derived from the seeds of Camellia oleifera, has garnered significant interest for its therapeutic potential, including anti-inflammatory and anti-tumor activities.[1][2][3] However, advancing any natural product from a promising lead to a viable clinical candidate requires a rigorous and systematic evaluation of its safety profile. The inherent surfactant-like properties of saponins necessitate a specialized approach to toxicity screening, beginning with their well-documented effects on cell membranes.[4]

This guide eschews a generic, one-size-fits-all template. Instead, it presents a bespoke, tiered strategy for the initial toxicity screening of this compound. Our approach is built on a foundation of scientific causality, beginning with rapid, targeted in vitro assays to characterize its primary bio-interaction—membrane disruption—before escalating to more complex assessments of cytotoxicity, genotoxicity, and finally, acute systemic toxicity in vivo. Each step is designed to generate decision-driving data, enabling researchers to either proceed with confidence, refine their development strategy, or make an early, resource-sparing "no-go" decision.

Part 1: Foundational In Vitro Assessment: Membrane Interaction & Basal Cytotoxicity

The Rationale of the First Step: The defining characteristic of saponins is their amphipathic nature, which drives their interaction with lipid-rich cell membranes.[4] Therefore, the most logical and critical first step in a toxicity screen is to quantify this interaction. We begin with the erythrocyte (red blood cell), an anucleated and simple yet highly sensitive model for membrane integrity, before moving to nucleated cells to assess broader cytotoxic effects.

Hemolytic Activity: The Litmus Test for Membrane Disruption

Causality Behind the Assay: The hemolysis assay is a rapid, cost-effective, and highly specific screen for the membrane-lytic potential of saponins.[5] Because erythrocytes lack protective cell walls or complex organelles, they are exquisitely sensitive to agents that compromise plasma membrane integrity. Significant hemolytic activity at low concentrations is a major toxicological red flag, particularly for parenteral drug development, and can confound the results of other colorimetric assays.[6]

This protocol is a robust method for quantifying the hemolytic potential of this compound.[5][6]

Materials:

-

Fresh, anticoagulant-treated whole blood (e.g., human, rat)

-

Phosphate Buffered Saline (PBS), pH 7.4, sterile and chilled

-

This compound (SQS) stock solution of known concentration

-

Positive Control: 1% Triton X-100 in PBS

-

Negative Control: PBS

-

96-well round-bottom microtiter plate

-

Refrigerated centrifuge

-

Spectrophotometer (plate reader) capable of reading absorbance at 540 nm

Step-by-Step Methodology:

-

Prepare Erythrocyte Suspension:

-

Centrifuge fresh whole blood at 800 x g for 10-15 minutes at 4°C.[6]

-

Carefully aspirate and discard the supernatant (plasma) and the buffy coat (the thin white layer of leukocytes).

-

Resuspend the pelleted red blood cells (RBCs) in 5 volumes of cold PBS. Gently invert to mix.

-

Repeat the centrifugation and washing step two more times to ensure complete removal of plasma proteins.

-

After the final wash, resuspend the packed RBCs in PBS to create a 2% (v/v) erythrocyte suspension. Keep on ice.[6]

-

-

Assay Setup:

-

In a 96-well plate, add 100 µL of PBS to all wells except the positive control.

-

Prepare serial dilutions of your SQS stock solution directly in the plate. For example, add 100 µL of a 2x final concentration of SQS to the first well of a row and perform 2-fold serial dilutions across the row.

-

For the negative control, wells should contain 200 µL of PBS.

-

For the positive control, wells should contain 100 µL of PBS and 100 µL of 1% Triton X-100.

-

To each experimental and control well, add 100 µL of the 2% erythrocyte suspension. The final volume in all wells will be 200 µL.

-

-

Incubation and Lysis:

-

Incubate the plate at 37°C for 45-60 minutes with gentle agitation.[7]

-

Following incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet intact RBCs and cell debris.

-

-

Data Acquisition:

-

Carefully transfer 100 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm (A₅₄₀), which corresponds to the amount of hemoglobin released.

-

-

Data Analysis:

-

Calculate the percentage of hemolysis for each SQS concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

-

Plot the % Hemolysis against the SQS concentration and determine the HD50 value (the concentration that causes 50% hemolysis).[5]

-

Self-Validating System: This protocol's integrity relies on its controls. The negative control (PBS) should yield near-zero hemolysis, confirming the stability of the RBCs. The positive control (Triton X-100) defines 100% lysis, providing the dynamic range for the assay. A significant deviation in these controls invalidates the experimental run.

In Vitro Cytotoxicity: Assessing Impact on Nucleated Cells

Causality Behind the Assay: While hemolysis reveals direct membrane lysis, cytotoxicity assays using metabolically active, nucleated cells provide a broader understanding of a compound's effect on cell health and proliferation. This step is crucial for establishing a therapeutic window and determining the appropriate concentration range for subsequent, more complex in vitro assays like genotoxicity testing.

Model Selection Rationale: A dual-cell line approach is recommended:

-

Non-Cancerous Cell Line: Use a standard, non-transformed cell line like Vero (monkey kidney epithelial cells) or L929 (mouse fibroblasts) to determine the basal cytotoxicity against normal cells.[8][9]

-

Biologically Relevant Cell Line: If SQS is being investigated for a specific therapeutic purpose, include a relevant cell line. For its known anti-inflammatory properties, RAW 264.7 murine macrophages are an excellent choice.[2] For its anti-cancer potential, HepG2 (liver cancer) or MCF-7 (breast cancer) cells are appropriate, as SQS has demonstrated activity against them.[1][3]

Principle: Both Cell Counting Kit-8 (CCK-8) and MTT assays measure the metabolic activity of a cell population. Viable cells contain mitochondrial dehydrogenases that reduce a tetrazolium salt (WST-8 in CCK-8, MTT in the MTT assay) to a colored formazan product, which can be quantified spectrophotometrically. A decrease in color formation is proportional to the reduction in cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a series of this compound dilutions in culture medium at 2x the final desired concentrations.

-

Remove the old medium from the cells and add 100 µL of the SQS dilutions to the respective wells. Include vehicle control wells (medium with the same solvent concentration used for SQS).

-

Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add 10 µL of CCK-8 reagent or 20 µL of 5 mg/mL MTT solution to each well.

-

Incubation: Incubate for 1-4 hours at 37°C. For MTT, you must then add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) and incubate further to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 450 nm for CCK-8 or ~570 nm for MTT using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability: % Viability = (Abs_sample / Abs_vehicle_control) x 100

-

Plot % Viability against SQS concentration (log scale) and use non-linear regression to calculate the IC50 value (the concentration that inhibits 50% of cell viability).

-

Data Presentation: this compound Cytotoxicity

The following table summarizes known cytotoxicity data for SQS, which can serve as a benchmark for experimental results.

| Cell Line | Assay | Incubation Time | IC50 / Effect Concentration | Reference |

| RAW 264.7 (Murine Macrophage) | CCK-8 | 24 h | No significant cytotoxicity up to 30 µg/mL; significant toxicity at 40-50 µg/mL.[2] | [2] |

| MCF-7 (Human Breast Cancer) | N/A | N/A | SQS reduced cell viability.[3] | [3] |

| HepG2 (Human Liver Cancer) | Annexin V | 12 h | Time- and dose-dependent increase in apoptosis.[1] | [1] |

Visualization: Initial In Vitro Screening Workflow

The following diagram illustrates the logical flow of the foundational in vitro toxicity assessment.

Caption: Workflow for foundational in vitro screening of this compound.

Part 2: Genotoxicity Potential Assessment

Rationale: Once the cytotoxic concentration range of this compound is established, we must investigate its potential to damage the genetic material of the cell. Genotoxicity is a major safety concern that can lead to heritable diseases or cancer. A standard battery of tests is employed to screen for different types of genetic damage.

Bacterial Reverse Mutation Assay (Ames Test)

Causality Behind the Assay: The Ames test is a globally recognized first-line screen for a compound's ability to induce gene mutations (mutagenicity).[10] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it in their growth medium. The assay detects whether the test compound can cause a reverse mutation that restores the bacteria's ability to produce their own histidine, allowing them to grow on a histidine-free medium. The inclusion of a mammalian liver extract (S9 fraction) is critical, as it simulates metabolic processes that can convert a non-mutagenic compound into a mutagenic metabolite.

-

Strain Selection: Use a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) that detect different types of mutations (frameshift vs. base-pair substitutions).

-

Dose Range Finding: A preliminary toxicity test is performed to determine the appropriate dose range of SQS that is not overly bactericidal.

-

Main Experiment: SQS is incubated with the bacterial strains in the presence and absence of the S9 metabolic activation mix.

-

Plating: The mixture is plated onto minimal glucose agar plates lacking histidine.

-

Incubation: Plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive (mutagenic) result.

In Vitro Micronucleus Assay

Causality Behind the Assay: This assay is a cornerstone of genotoxicity testing because it can detect both clastogenicity (chromosome breakage) and aneugenicity (errors in chromosome segregation during cell division).[10][11] A micronucleus is a small, extra nucleus that forms in a daughter cell when a chromosome fragment (from a break) or a whole chromosome fails to be incorporated into the main nucleus during mitosis. Its presence is a clear indicator of genetic damage.

This method is preferred because it specifically analyzes cells that have completed one cell division, which is a prerequisite for micronucleus formation.[11][12]

Materials:

-

Mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes)

-

Complete culture medium

-

This compound (SQS)

-

Cytochalasin B (CytoB)

-

Mitotic inhibitor (e.g., Colcemid, optional)

-

Hypotonic solution (e.g., 0.075 M KCl)

-

Fixative (e.g., Methanol:Acetic Acid, 3:1)

-

DNA stain (e.g., Giemsa, Acridine Orange, or a fluorescent dye like DAPI)

-

Microscope slides and a high-power microscope

Step-by-Step Methodology:

-

Dose Selection: Based on the cytotoxicity data from Part 1, select a range of at least three SQS concentrations. The highest concentration should induce significant cytotoxicity (e.g., ~50-60% reduction in viability) but still leave enough cells for analysis.[12]

-

Cell Treatment: Treat cell cultures with SQS for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, or for a longer duration (~1.5-2.0 normal cell cycles) without S9.

-

Addition of Cytochalasin B: After the initial treatment period, add CytoB to the culture medium. CytoB inhibits cytokinesis (the final stage of cell division), resulting in the accumulation of binucleated cells that have successfully undergone mitosis.

-

Cell Harvest: Incubate the cells for a further 1.5-2.0 cell cycles, then harvest them.

-

Slide Preparation:

-

Treat the cells with a hypotonic solution to swell the cytoplasm.

-

Fix the cells using a freshly prepared fixative.

-

Drop the cell suspension onto clean microscope slides and allow them to air dry.

-

-

Staining: Stain the slides with a suitable DNA stain to visualize the main nuclei and micronuclei.

-

Microscopic Analysis:

-

Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

A positive result is defined as a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the concurrent vehicle control.

-

Visualization: Genotoxicity Testing Decision Pathway

Sources

- 1. This compound from Camellia oleifera Abel. induces apoptosis via Bcl-2, Bax and caspase-3 activation in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound from Camellia oleifera Abel. induces cell cycle arrest and apoptosis in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Hemolytic and cytotoxic properties of saponin purified from Holothuria leucospilota sea cucumber - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. evotec.com [evotec.com]

- 8. scielo.br [scielo.br]

- 9. academicjournals.org [academicjournals.org]

- 10. Micronucleus Assay: The State of Art, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]